molecular formula C7H9N5 B13117794 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

Cat. No.: B13117794
M. Wt: 163.18 g/mol
InChI Key: IDRJBXNEOZCTQN-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4,6-diaminopyrimidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual amino and methylamino groups enhance its ability to interact with various biological targets, making it a versatile compound for drug development .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4-amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H9N5/c1-4-11-6(9)5(3-8)7(10-2)12-4/h1-2H3,(H3,9,10,11,12)

InChI Key

IDRJBXNEOZCTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)NC)C#N)N

Origin of Product

United States

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